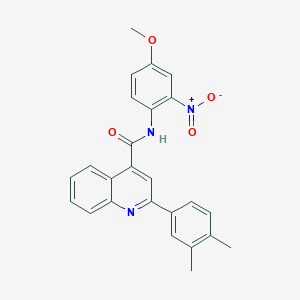
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide acts as an electron acceptor and undergoes reduction to form a semiquinone radical. This radical can then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can then go on to cause oxidative damage to biomolecules such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been found to activate various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has several limitations. It can be toxic to cells and tissues at high concentrations and can also generate nonspecific oxidative damage.
将来の方向性
There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One area of research is the development of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide as a tool to study the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to study the mechanism of action of various enzymes and proteins, which can lead to the development of novel therapeutics.
合成法
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as 3,4-dimethylphenol, 4-nitroanisole, and 2-chloro-3-formylquinoline. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanism of action of various enzymes and proteins.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-8-9-17(12-16(15)2)23-14-20(19-6-4-5-7-21(19)26-23)25(29)27-22-11-10-18(32-3)13-24(22)28(30)31/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPJXCBZPVQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
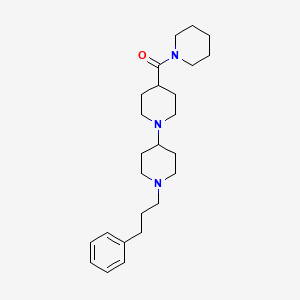
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
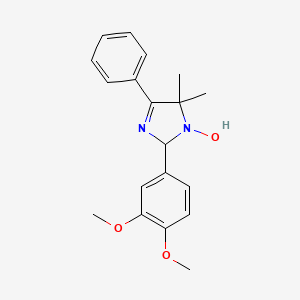
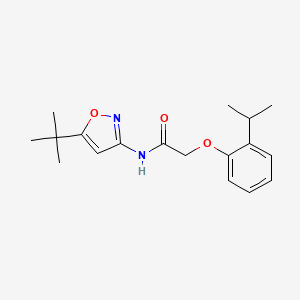
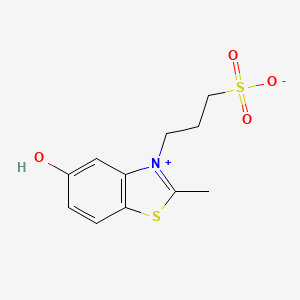

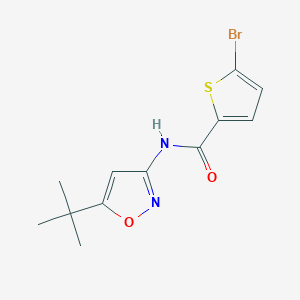

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
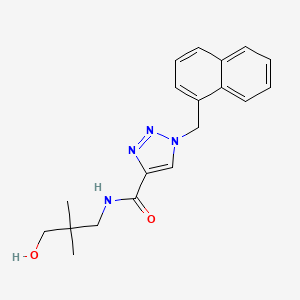
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)